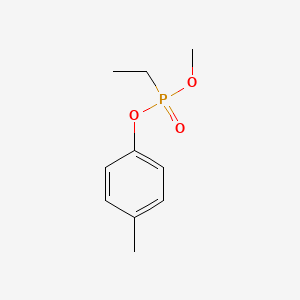
Phosphonic acid, ethyl-, methyl p-tolyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, ethyl-, methyl p-tolyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ethyl-, methyl p-tolyl ester can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with methyl iodide yields dimethyl methylphosphonate .
Another method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Michaelis-Arbuzov reaction is widely used due to its efficiency and relatively mild reaction conditions .
化学反応の分析
Types of Reactions
Phosphonic acid, ethyl-, methyl p-tolyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces alcohols .
科学的研究の応用
Phosphonic acid, ethyl-, methyl p-tolyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of phosphonic acid, ethyl-, methyl p-tolyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which is crucial for its biological activity. In medicinal chemistry, it acts as a stable bioisostere for phosphate, allowing it to mimic the behavior of phosphate in biological systems .
類似化合物との比較
Phosphonic acid, ethyl-, methyl p-tolyl ester is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Dimethyl methylphosphonate: Another phosphonate ester with similar reactivity but different applications.
Bisphosphonates: Used in the treatment of osteoporosis, these compounds have two phosphonate groups and exhibit different biological activities.
Aminophosphonates: Contain an amine group and are used as chelating agents and in medicinal chemistry.
The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications .
特性
CAS番号 |
33232-85-8 |
|---|---|
分子式 |
C10H15O3P |
分子量 |
214.20 g/mol |
IUPAC名 |
1-[ethyl(methoxy)phosphoryl]oxy-4-methylbenzene |
InChI |
InChI=1S/C10H15O3P/c1-4-14(11,12-3)13-10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
InChIキー |
CASOOGVFSAQCQG-UHFFFAOYSA-N |
正規SMILES |
CCP(=O)(OC)OC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


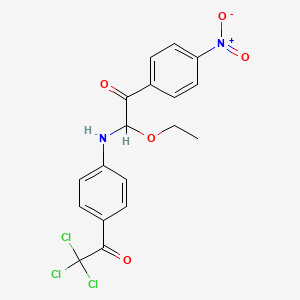

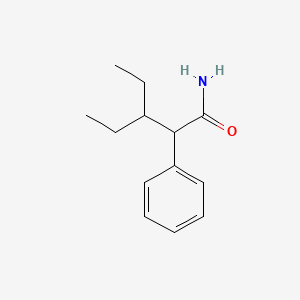
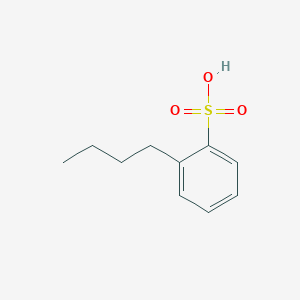
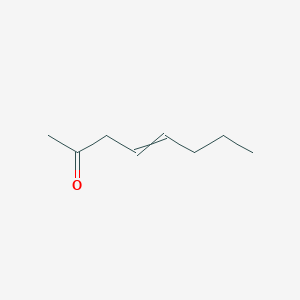
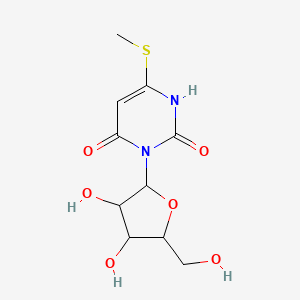
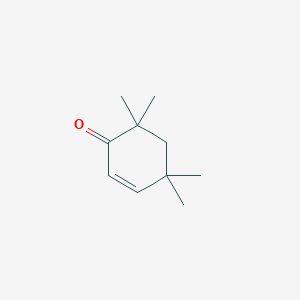
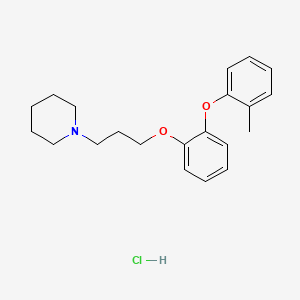
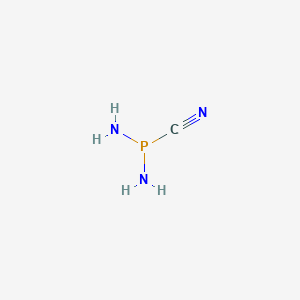

![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)
![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)

![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)
